molecular formula C43H69N9O13 B152974 Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine CAS No. 135467-95-7

Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine

Cat. No. B152974
M. Wt: 920.1 g/mol
InChI Key: IKOYOTRBIJAJQX-ZPXWBUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine, commonly known as FGL or FNIII14, is a peptide fragment derived from the extracellular matrix protein fibronectin. This peptide has been extensively studied for its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.

Mechanism Of Action

FGL exerts its effects through binding to integrin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to changes in cell behavior and function. FGL has also been shown to interact with other extracellular matrix proteins, such as collagen and laminin, further enhancing its effects on cell behavior.

Biochemical And Physiological Effects

FGL has been shown to enhance cell adhesion, migration, and proliferation, as well as promote tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and can modulate immune responses. FGL has been investigated for its potential in treating various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer.

Advantages And Limitations For Lab Experiments

One advantage of FGL is its ability to enhance cell adhesion and proliferation, which can be useful in tissue engineering and regenerative medicine applications. However, FGL can be expensive to synthesize and may not be suitable for large-scale production. Additionally, FGL may have limited stability in certain environments, which can affect its efficacy in experiments.

Future Directions

There are many potential future directions for research on FGL. One area of interest is the development of FGL-based drug delivery systems, which could target specific cells and tissues and improve the efficacy of existing drugs. Another area of interest is the use of FGL in tissue engineering and regenerative medicine, where it could be used to enhance the growth and differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms of action of FGL and its potential applications in treating various diseases.

Synthesis Methods

FGL can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain the pure product.

Scientific Research Applications

FGL has been extensively studied for its potential applications in tissue engineering and regenerative medicine. It has been shown to enhance cell adhesion, migration, and proliferation, and can promote tissue repair and regeneration. FGL has also been investigated for its potential as a drug delivery system, due to its ability to target specific cells and tissues.

properties

CAS RN

135467-95-7

Product Name

Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine

Molecular Formula

C43H69N9O13

Molecular Weight

920.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1

InChI Key

IKOYOTRBIJAJQX-ZPXWBUFFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

sequence

FGLQLELT

synonyms

Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr
phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine
SOP octapeptide

Origin of Product

United States

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